molecular formula C17H16FeOS-6 B14754092 1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron

1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron

Cat. No.: B14754092
M. Wt: 324.2 g/mol
InChI Key: ITJLQXKXGXLXGX-UHFFFAOYSA-N
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Description

1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron is a complex organometallic compound It is characterized by the presence of a cyclopentadienyl ring, a sulfinyl group, and an iron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron typically involves the reaction of cyclopentadiene with iron carbonyl complexes under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted cyclopentadienyl derivatives, and reduced sulfides .

Scientific Research Applications

1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron exerts its effects involves the coordination of the iron atom with various ligands. This coordination facilitates electron transfer processes and stabilizes reactive intermediates, thereby enhancing the compound’s catalytic activity. The molecular targets and pathways involved include interactions with transition metal complexes and organic substrates.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopenta-2,4-dien-1-yl-4-nitrobenzene: Exhibits similar structural features but with a nitro group instead of a sulfinyl group.

    3-Cyclopenta-2,4-dien-1-ylmethylene-6-methylenecyclohexa-1,4-diene: Contains a methylene bridge and exhibits different reactivity patterns.

Uniqueness

1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron is unique due to the presence of the sulfinyl group, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for specific catalytic and synthetic applications.

Properties

Molecular Formula

C17H16FeOS-6

Molecular Weight

324.2 g/mol

IUPAC Name

1-cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron

InChI

InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q-1;-5;

InChI Key

ITJLQXKXGXLXGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)[C-]2C=CC=C2.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

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